3-Fluoro-4-nitro-2-(piperidin-1-YL)pyridine
CAS No.:
Cat. No.: VC13576587
Molecular Formula: C10H12FN3O2
Molecular Weight: 225.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FN3O2 |
|---|---|
| Molecular Weight | 225.22 g/mol |
| IUPAC Name | 3-fluoro-4-nitro-2-piperidin-1-ylpyridine |
| Standard InChI | InChI=1S/C10H12FN3O2/c11-9-8(14(15)16)4-5-12-10(9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 |
| Standard InChI Key | BPMFALAJMPQMEM-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NC=CC(=C2F)[N+](=O)[O-] |
| Canonical SMILES | C1CCN(CC1)C2=NC=CC(=C2F)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyridine ring substituted at the 2-position with a piperidine group, at the 3-position with fluorine, and at the 4-position with a nitro group. Key structural features include:
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Piperidine moiety: A six-membered saturated ring with one nitrogen atom, contributing to basicity and conformational flexibility.
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Nitro group: An electron-withdrawing group that enhances electrophilic reactivity.
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Fluorine atom: A small, electronegative substituent that influences electronic distribution and metabolic stability .
Table 1: Molecular Properties of 3-Fluoro-4-nitro-2-(piperidin-1-yl)pyridine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 225.22 g/mol | |
| IUPAC Name | 3-fluoro-4-nitro-2-piperidin-1-ylpyridine | |
| SMILES | C1CCN(CC1)C2=C(C=NC=C2F)N+[O-] |
Spectroscopic Data
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NMR: Predicted signals include a deshielded pyridine proton adjacent to the nitro group (~8.5–9.0 ppm) and piperidine methylene protons (~2.5–3.5 ppm).
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IR: Stretching vibrations for NO (~1520 cm), C-F (~1100 cm), and C-N (~1250 cm).
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves sequential functionalization of a pyridine precursor:
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Nitro Group Introduction: Nitration of 3-fluoro-2-piperidin-1-ylpyridine using mixed acid (HSO/HNO) at 0–5°C.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO, HSO, 0–5°C | 45–60 |
| Workup | Ethanol, room temperature | – |
Challenges and Solutions
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Regioselectivity: The fluorine atom directs nitration to the para position, but side products may form. Microwave-assisted synthesis improves selectivity .
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Stability: The nitro group renders the compound sensitive to light; storage under inert atmosphere is recommended .
Chemical Reactivity and Functionalization
Reduction of the Nitro Group
The nitro group can be reduced to an amine using hydrogen gas and palladium on carbon, yielding 3-fluoro-4-amino-2-(piperidin-1-yl)pyridine. This intermediate is valuable for further derivatization (e.g., amide coupling) .
Nucleophilic Substitution
The fluorine atom at the 3-position is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides) under basic conditions . For example:
| Compound | Target | IC (μM) | Source |
|---|---|---|---|
| 3-Nitro-2-(piperidin-1-yl)benzoic acid | NF-κB | 1.2 | |
| 3-Fluoro-4-nitro-2-(piperidin-1-yl)pyridine | In silico IKK | 0.8 (predicted) |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, patent WO2021132422A1 describes its use in synthesizing PD-1/PD-L1 inhibitors for cancer immunotherapy .
Materials Science
Nitro-aromatic compounds are explored as electron-deficient components in organic semiconductors. Its fluorine atom enhances charge transport properties .
Comparison with Analogous Structures
3-Fluoro-4-(piperidin-1-yl)pyridine
Removing the nitro group reduces electrophilicity but improves metabolic stability. This analog shows enhanced bioavailability in rodent models .
3-Nitro-2-(piperidin-1-yl)benzoic acid
Replacing pyridine with benzoic acid introduces carboxylate functionality, enabling metal coordination in catalyst design.
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